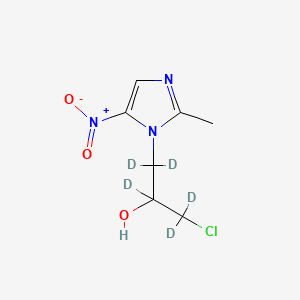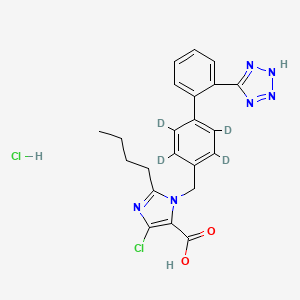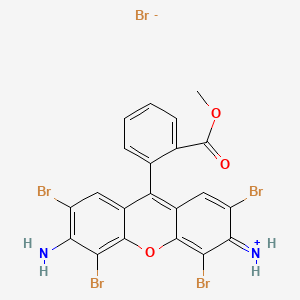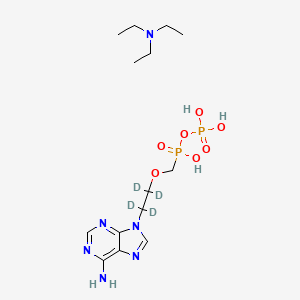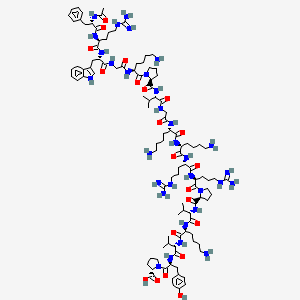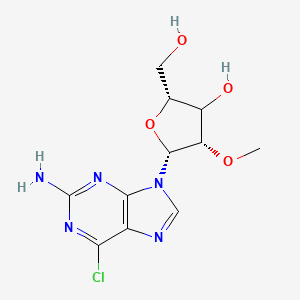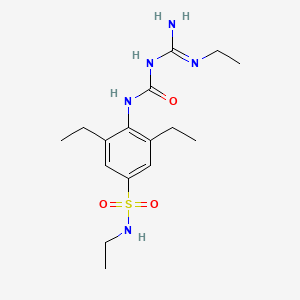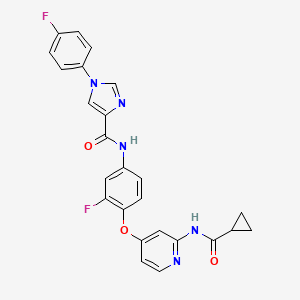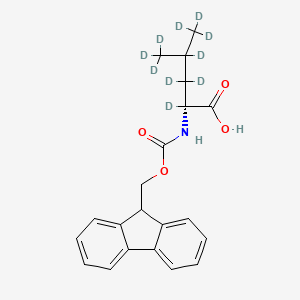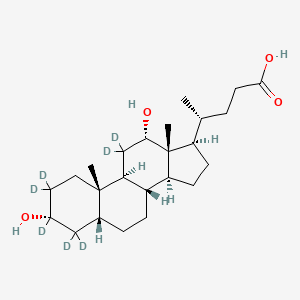
Deoxycholic acid-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxycholic acid-d6, also known as Cholanoic Acid-d6 or Desoxycholic acid-d6, is a deuterium-labeled derivative of deoxycholic acid. Deoxycholic acid is a secondary bile acid produced by the intestinal bacteria from cholic acid. It plays a crucial role in the emulsification of fats for absorption in the intestine. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of deoxycholic acid-d6 involves the deuteration of deoxycholic acid. This process typically includes the exchange of hydrogen atoms with deuterium atoms. One common method involves the use of deuterated reagents and solvents under controlled conditions to achieve the desired level of deuteration .
Industrial Production Methods
Industrial production of this compound can be achieved through the microbial fermentation of phytosterols, followed by chemical deuteration. This method ensures a high yield and purity of the final product. The process involves several steps, including microbial transformation, extraction, purification, and deuteration .
Analyse Des Réactions Chimiques
Types of Reactions
Deoxycholic acid-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert keto derivatives back to this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions include hydroxylated, keto, and substituted derivatives of this compound. These derivatives are valuable in further research and industrial applications .
Applications De Recherche Scientifique
Deoxycholic acid-d6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of bile acids.
Biology: Helps in studying the role of bile acids in cellular processes and their interactions with receptors.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bile acids.
Industry: Employed in the development of new drugs and therapeutic agents targeting bile acid pathways .
Mécanisme D'action
Deoxycholic acid-d6 exerts its effects by activating the G protein-coupled bile acid receptor TGR5. This activation stimulates brown adipose tissue thermogenic activity, leading to increased energy expenditure. Additionally, this compound disrupts cell membranes in adipocytes, causing adipocytolysis and subsequent clearance of adipose tissue remnants by macrophages .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholic Acid: A primary bile acid that is metabolized to deoxycholic acid by intestinal bacteria.
Chenodeoxycholic Acid: Another primary bile acid that is metabolized to lithocholic acid.
Lithocholic Acid: A secondary bile acid derived from chenodeoxycholic acid.
Ursodeoxycholic Acid: A secondary bile acid used in the treatment of certain liver diseases
Uniqueness
Deoxycholic acid-d6 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The deuterium atoms provide a distinct signature that can be easily tracked in metabolic studies, allowing for precise quantification and analysis of bile acid pathways .
Propriétés
Formule moléculaire |
C24H40O4 |
|---|---|
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4,11,11-heptadeuterio-3,12-dihydroxy-10,13-dimethyl-5,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2,13D2,16D |
Clé InChI |
KXGVEGMKQFWNSR-QYXIWQAASA-N |
SMILES isomérique |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C([C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)([2H])[2H])C)([2H])[2H])O |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


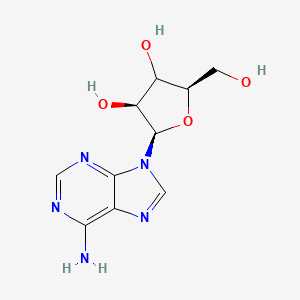

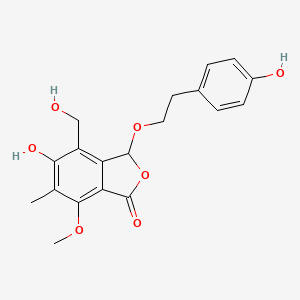
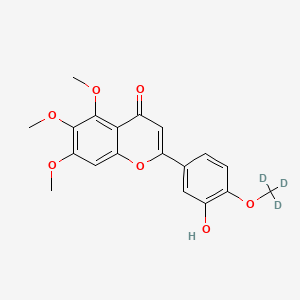
![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
